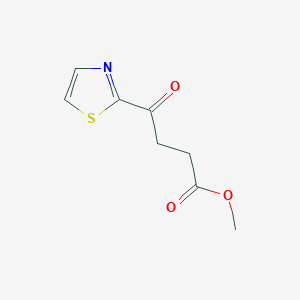Methyl 4-oxo-4-(thiazol-2-yl)butanoate
CAS No.: 106961-41-5
Cat. No.: VC4582135
Molecular Formula: C8H9NO3S
Molecular Weight: 199.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 106961-41-5 |
|---|---|
| Molecular Formula | C8H9NO3S |
| Molecular Weight | 199.22 |
| IUPAC Name | methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate |
| Standard InChI | InChI=1S/C8H9NO3S/c1-12-7(11)3-2-6(10)8-9-4-5-13-8/h4-5H,2-3H2,1H3 |
| Standard InChI Key | BBSURTUUVBVGBC-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC(=O)C1=NC=CS1 |
Introduction
Structural and Molecular Characteristics
Methyl 4-oxo-4-(thiazol-2-yl)butanoate belongs to the class of γ-keto esters, characterized by a ketone group at the γ-position relative to the ester moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is substituted at the 2-position of the butanoate chain. The IUPAC name for this compound is methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate, with the SMILES notation COC(=O)C(CC=O)C1=NC=CS1 .
Key Structural Features:
-
Thiazole ring: Contributes to aromaticity and electrophilic substitution reactivity.
-
γ-Keto ester: Enables nucleophilic attacks and condensation reactions.
-
Ester group: Facilitates hydrolysis and alcoholysis transformations.
The compound’s structure has been confirmed via NMR, IR spectroscopy, and mass spectrometry . For instance, the ketone carbonyl typically appears near 1700 cm in IR spectra, while the ester carbonyl resonates around 1730 cm . In NMR, the methyl ester group shows a singlet near δ 3.7 ppm, and the thiazole protons resonate as distinct multiplet signals between δ 7.5–8.5 ppm .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of methyl 4-oxo-4-(thiazol-2-yl)butanoate involves multi-step protocols, often starting with the preparation of acylating agents followed by electrophilic aromatic substitution. A representative route includes:
-
Formation of 4-chloro-4-oxobutanoic acid chloride:
-
Friedel-Crafts acylation of thiazole:
This method mirrors protocols used for thiophene derivatives but requires stricter anhydrous conditions due to thiazole’s lower reactivity .
Optimization and Challenges
-
Reaction temperature: Optimal yields are achieved at 0–5°C to minimize side reactions .
-
Solvent choice: Dichloromethane or chloroform is preferred for Friedel-Crafts acylation .
-
Purification: Liquid-liquid extraction and column chromatography are critical for isolating the product .
Physicochemical Properties
Spectral Characterization
| Property | Data | Technique |
|---|---|---|
| Molecular weight | 199.23 g/mol | Mass spectrometry |
| IR | 1705 cm (C=O ketone) | IR spectroscopy |
| NMR | δ 3.71 (s, 3H, OCH) | NMR |
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .
-
Stability: Sensitive to moisture and heat; decomposes above 150°C.
Chemical Reactivity and Derivatives
Nucleophilic Reactions
The γ-keto group undergoes condensation with hydrazines or hydroxylamines to form hydrazones or oximes, respectively . For example:
Electrophilic Substitution
The thiazole ring participates in electrophilic substitutions, such as nitration or sulfonation, at the 5-position due to electron-donating effects of the sulfur atom .
Ester Hydrolysis
The methyl ester hydrolyzes in basic conditions to yield 4-oxo-4-(thiazol-2-yl)butanoic acid, a precursor for amide couplings :
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume